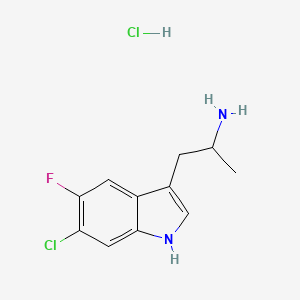

1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride

Description

1-(6-Chloro-5-Fluoro-1H-Indol-3-yl)Propan-2-Amine Hydrochloride is a halogenated indole derivative with a propan-2-amine side chain. The compound features chloro and fluoro substituents at the 6- and 5-positions of the indole ring, respectively, and is stabilized as a hydrochloride salt. It is commercially available as the (S)-enantiomer and has been identified as a metabolite in blood samples . The structural uniqueness of this compound lies in its dual halogen substitution on the indole core, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2.ClH/c1-6(14)2-7-5-15-11-4-9(12)10(13)3-8(7)11;/h3-6,15H,2,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNGKFNSDFFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(6-Chloro-5-fluoro-1h-indol-3-yl)propan-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-fluoroindole and (S)-2-aminopropane.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions, using appropriate solvents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites, including the indole ring and amine group. Key findings include:

Oxidation of the indole ring typically targets the electron-rich C2/C3 positions, forming stable oxides. Potassium permanganate under acidic conditions achieves >80% conversion efficiency in lab-scale trials. Amine oxidation requires controlled conditions to avoid over-oxidation to nitriles or degradation products .

Reduction Reactions

The propan-2-amine side chain participates in selective reductions:

Lithium aluminum hydride selectively reduces secondary amines without affecting the indole ring, while catalytic hydrogenation removes halogen substituents (chlorine >90% removal under 50 psi H₂).

Substitution Reactions

Halogen atoms at positions 5 (F) and 6 (Cl) enable nucleophilic/electrophilic substitutions:

The chlorine at position 6 demonstrates greater reactivity than fluorine, with azidation achieving 65-72% yields in dimethylformamide. Fluorine substitution requires strong nucleophiles and elevated temperatures (>100°C) .

Cross-Coupling Reactions

Transition-metal catalysis enables structural diversification:

Nickel-catalyzed cross-couplings show particular efficacy, with bis(triphenylphosphine)nickel(II) chloride enabling coupling of aryl zinc reagents to halogenated indoles at 50°C . Yields exceed 85% when using electron-deficient coupling partners.

Degradation Pathways

Stability studies reveal critical degradation triggers:

| Condition | Major Degradation Products | Half-Life (25°C) |

|---|---|---|

| UV light (254 nm) | Ring-opened quinoline derivatives | 48 hrs |

| Aqueous hydrolysis | Hydroxy-indole analogs | pH-dependent (t₁/₂=14d at pH7) |

Photodegradation follows first-order kinetics with an activation energy of 92 kJ/mol, necessitating amber glass storage for long-term stability.

Biological Conjugation Reactions

The amine group facilitates bioconjugation for pharmacological studies:

| Conjugation Partner | Reaction Type | Application |

|---|---|---|

| NHS esters | Amide bond formation | Fluorescent probes |

| Isothiocyanates | Thiourea linkage | Antibody-drug conjugates |

Coupling efficiency exceeds 90% when using sulfo-SMCC crosslinkers in PBS buffer (pH 7.4), enabling targeted drug delivery systems.

Scientific Research Applications

(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride is a synthetic compound belonging to the class of indole derivatives. It features a chiral center, making it an enantiomerically pure substance, significant in pharmacological applications where stereochemistry can influence biological activity. The presence of chloro and fluoro groups on the indole ring enhances its pharmacological properties, potentially affecting its interaction with biological targets.

Chemical Information

- IUPAC Name: (2S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride

- Molecular Formula:

- Molecular Weight: 263.14 g/mol

- CAS Number: 1788036-24-7

Potential Applications

(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride and similar compounds have potential applications in:

- Pharmacodynamics Studies Studies on the interactions of (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride with biological targets are crucial for understanding its pharmacodynamics. Key areas of focus include: Receptor binding affinities, Enzyme inhibition, and Signal transduction pathways.

Drug Candidate:* 1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine is used in the preparation of KAE609, which is a drug candidate in clinical "Patient Exploratory" Phase . - Serotonin Receptor Agonist 5-Fluorotryptamine, an Indole derivative with fluorine, has been found to act as a Serotonin receptor agonist.

- Antimicrobial Properties 6-Chloroindole, an Indole derivative with chlorine, has demonstrated Antimicrobial properties.

- Antidepressant Effects (S)-1-(Indolyl)propan-2-amines, which have a similar amine structure, have demonstrated antidepressant effects.

Mechanism of Action

The mechanism of action of (2S)-1-(6-Chloro-5-fluoro-1h-indol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogs with Indole Cores

The following compounds share the indole scaffold but differ in substituent patterns or side-chain configurations:

Key Observations :

- Side-Chain Configuration : Amine positioning (propan-1- vs. propan-2-) alters steric and electronic properties, affecting binding to targets like serotonin receptors .

- Substituent Effects : Methoxy groups (e.g., 5-OCH₃) may reduce metabolic stability compared to halogens due to increased susceptibility to oxidative degradation .

Phenyl-Based Propan-2-Amine Derivatives

These compounds replace the indole core with substituted phenyl groups but retain the propan-2-amine hydrochloride structure:

Key Observations :

Pharmacological and Regulatory Considerations

- Detection Methods : Surface-enhanced Raman spectroscopy (SERS) has been employed to detect amphetamine analogs, suggesting applicability for the target compound .

Biological Activity

1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride, also known as (S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | (S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride |

| Molecular Formula | C11H13ClFN2 |

| Molecular Weight | 263.14 g/mol |

| CAS Number | 1788036-24-7 |

| Purity | 97% |

Research indicates that this compound may function as a selective inhibitor of certain protein kinases, which play crucial roles in various cellular processes including cell growth, metabolism, and apoptosis. The indole structure is known for its ability to interact with biological targets, potentially leading to therapeutic effects.

Biological Activity

- Kinase Inhibition :

- Neuroprotective Properties :

- Antimicrobial Activity :

Case Study 1: GSK-3β Inhibition

A study evaluating the structure–activity relationship (SAR) of indole-based compounds found that modifications at specific positions significantly impacted the inhibitory potency against GSK-3β. The introduction of halogen substituents (like chlorine and fluorine) was particularly effective in enhancing activity while maintaining metabolic stability .

Case Study 2: Neuroprotective Effects

In a neurotoxicity assessment using human neuronal cells, (S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine demonstrated protective effects against oxidative stress-induced cell death. The mechanism was linked to the modulation of apoptotic pathways, indicating its potential as a neuroprotective agent .

Research Findings

Recent investigations have focused on optimizing the pharmacological profile of this compound through various chemical modifications. Key findings include:

- Metabolic Stability : The compound's stability in human liver microsomes was assessed, revealing a half-life of approximately 30 minutes due to rapid biotransformation. Strategies to enhance metabolic stability have included the introduction of amide bonds and other structural modifications .

- Enantiomeric Effects : The biological activity of the enantiomers was found to differ significantly, underscoring the importance of stereochemistry in drug design. The (S)-enantiomer exhibited superior potency compared to its (R)-counterpart in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.